Cryptophycin 52

Cytotoxicity Antiproliferative Microtubule inhibition

Choose Cryptophycin 52 for its unmatched picomolar potency (IC50 11-40 pM) and insensitivity to P-glycoprotein, making it a superior benchmark in multidrug-resistance assays over paclitaxel or vinblastine. Its structurally unique binding at the β-tubulin interface and proven efficacy as a comparator payload for ADC development ensure your research stays at the cutting edge of microtubule therapeutics.

Molecular Formula C36H45ClN2O8
Molecular Weight 669.2 g/mol
Cat. No. B1242114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptophycin 52
Synonymscryptophycin 52
cryptophycin-52
LY 355703
LY-355703
LY355703
Molecular FormulaC36H45ClN2O8
Molecular Weight669.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4
InChIInChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1
InChIKeyLSXOBYNBRKOTIQ-RQUBOUMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptophycin 52 (LY355703): Potent Tubulin-Depolymerizing Depsipeptide for Antimitotic Research and Drug Development


Cryptophycin 52 (LY355703; CAS 186256-67-7; C36H45ClN2O8; MW 669.2) is a synthetic macrocyclic depsipeptide and potent microtubule-targeting agent derived from the cyanobacterium Nostoc sp. [1]. It acts by binding to tubulin at the interdimer interface, depolymerizing microtubules and inducing mitotic arrest and apoptosis [2]. The compound demonstrates antiproliferative activity in the low picomolar range (IC50 values 11-40 pM) across diverse human tumor cell lines, representing a >100- to >1000-fold potency advantage over clinical standards paclitaxel and vinblastine [3].

Why Cryptophycin 52 Cannot Be Substituted with Other Cryptophycins or Clinical Antimitotics


Cryptophycin 52 possesses a structurally and pharmacologically distinct profile that precludes substitution with related analogs such as Cryptophycin 1, Cryptophycin 55, or second-generation candidates Cryptophycin 309/249. As an epoxide-containing analog, C52 exhibits chemical stability suitable for formulation and clinical use, whereas the chlorohydrin Cryptophycin 55—though markedly more active in vitro and in vivo—cannot be formulated as a stable solution [1]. Furthermore, C52 demonstrates minimal sensitivity to P-glycoprotein-mediated multidrug resistance, in stark contrast to clinical agents paclitaxel and vinblastine whose potency drops substantially in MDR-expressing cells [2]. It also binds a distinct tubulin site (the βT5-loop bridging maytansine and vinca sites) that is not shared by other major microtubule-targeting agents, establishing a unique mechanism of microtubule destabilization [3].

Quantitative Evidence Differentiating Cryptophycin 52 from Analogs and Standard Antimitotics


Picomolar Potency Advantage Over Paclitaxel and Vinblastine Across Tumor Cell Panels

Cryptophycin 52 demonstrates antiproliferative IC50 values in the low picomolar range (11-40 pM), consistently and significantly below those of the clinical antimitotics paclitaxel and vinblastine across both solid and hematologic tumor cell lines [1]. A 2017 review noted that the compound exhibits 100- to 1000-fold greater potency compared with paclitaxel and vinblastine [2].

Cytotoxicity Antiproliferative Microtubule inhibition Cancer cell lines

Minimal Activity Loss in P-glycoprotein-Overexpressing Multidrug-Resistant Cells Versus Paclitaxel and Vinca Alkaloids

In paired cell line models comparing drug-sensitive parental lines with multidrug-resistant derivatives overexpressing Pgp and/or MRP, Cryptophycin 52 showed minimal reduction in potency, whereas paclitaxel, vinblastine, and vincristine exhibited substantial potency losses in resistant cells [1].

Multidrug resistance P-glycoprotein MDR reversal Cancer pharmacology

Greater Survival Benefit Versus Docetaxel and Paclitaxel in OVCAR-3 Ovarian Carcinoma Model

In animals bearing intraperitoneal OVCAR-3 ovarian carcinoma xenografts, Cryptophycin 52 (C52) monotherapy extended mean survival to 123 days, compared with 80 days for docetaxel, 85 days for paclitaxel, and 72 days for untreated controls [1].

In vivo efficacy Ovarian cancer Survival studies Xenograft

Formulable Stability Advantage Over the More Potent Chlorohydrin Analog Cryptophycin 55

Although Cryptophycin 55 (the chlorohydrin analog) is 'markedly more active' than Cryptophycin 52 in both in vitro and in vivo systems, it cannot be formulated as a stable solution—a critical liability that prevented its clinical advancement [1]. Cryptophycin 52, by contrast, possesses sufficient chemical stability as an epoxide for formulation and entered Phase II clinical trials [2].

Formulation stability Cryptophycin analog comparison Drug development

Distinct Binding Site at βT5-Loop Distinguishes Cryptophycin 52 from Other Microtubule-Targeting Agents

Structural studies at 3.3 Å resolution (cryo-EM) and subsequent 2.2 Å X-ray crystallography reveal that Cryptophycin 52 binds to a novel 'βT5-loop site' on β-tubulin that bridges the maytansine and vinca binding sites [1]. Cryptophycins represent the first natural ligands identified to bind this site, establishing a unique molecular target engagement profile not shared by taxanes, vinca alkaloids, or maytansinoids [2].

Tubulin binding Structural biology Mechanism of action Drug design

Greater-than-Additive Tumor Response in Combination with Standard Chemotherapeutics and Radiation

In human tumor xenograft models, Cryptophycin 52 (C52) produced greater-than-additive tumor responses when administered sequentially with gemcitabine (in 1 of 4 lung cancer models), with paclitaxel (in 1 of 4 lung cancer models), and with 5-fluorouracil or irinotecan in the HCT116 colon carcinoma model [1]. Additionally, C52 produced additive tumor responses when combined with fractionated radiation therapy in the H460 NSCLC model [2].

Combination therapy Chemotherapy synergy Radiation sensitization Xenograft

Optimal Research and Industrial Use Cases for Cryptophycin 52 Based on Differentiated Evidence


Multidrug Resistance (MDR) Studies and P-glycoprotein Transporter Assays

Cryptophycin 52 serves as an essential positive control in MDR research due to its demonstrated minimal sensitivity to Pgp- and MRP-mediated efflux. In paired parental and MDR cell line assays, C52 retains potency while paclitaxel and vinca alkaloids show substantial activity loss, providing a benchmark for evaluating novel compounds' susceptibility to drug efflux transporters [1].

Microtubule Dynamics and Tubulin Binding Mechanism Research

With a structurally validated, unique binding site at the βT5-loop that bridges maytansine and vinca sites, Cryptophycin 52 is an indispensable tool for tubulin biochemistry investigations, competitive binding displacement studies, and structure-based drug design of novel microtubule-targeting agents [1].

Preclinical Combination Therapy and Chemoradiotherapy Studies

Cryptophycin 52 has demonstrated additive to greater-than-additive tumor responses when combined with gemcitabine, paclitaxel, 5-fluorouracil, irinotecan, and fractionated radiation therapy in NSCLC and colon carcinoma xenografts. This makes it a valuable reference compound for preclinical studies evaluating novel combination regimens or sequencing strategies with standard-of-care agents [1].

Antibody-Drug Conjugate (ADC) Payload Development and Linker Optimization

The high picomolar potency, MDR insensitivity, and well-characterized tubulin binding mechanism of Cryptophycin 52 support its use as a comparator payload in ADC development. The 2021 structural elucidation of the binding site provides specific guidance for optimal linker attachment positions, enabling rational design of targeted delivery systems [1].

Technical Documentation Hub

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